N-(2-chlorophenyl)-3-[4-(octadecylamino)phenyl]-3-oxopropanamide
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Overview
Description
N-(2-chlorophenyl)-3-[4-(octadecylamino)phenyl]-3-oxopropanamide is a complex organic compound with a unique structure that combines a chlorophenyl group, an octadecylamino group, and a phenyl group linked through an oxopropanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-3-[4-(octadecylamino)phenyl]-3-oxopropanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Chlorophenyl Intermediate: The starting material, 2-chlorobenzoyl chloride, reacts with an amine to form the N-(2-chlorophenyl)amide intermediate.
Introduction of the Octadecylamino Group: The intermediate is then reacted with octadecylamine under controlled conditions to introduce the long alkyl chain.
Formation of the Oxopropanamide Backbone: The final step involves the reaction of the intermediate with a suitable reagent to form the oxopropanamide backbone, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-3-[4-(octadecylamino)phenyl]-3-oxopropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(2-chlorophenyl)-3-[4-(octadecylamino)phenyl]-3-oxopropanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-3-[4-(octadecylamino)phenyl]-3-oxopropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)acetamide: A simpler analog with similar structural features but lacking the long alkyl chain.
2-(2-{4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl}ethoxy)acetamide: Another related compound with a different functional group arrangement.
Uniqueness
N-(2-chlorophenyl)-3-[4-(octadecylamino)phenyl]-3-oxopropanamide is unique due to its combination of a chlorophenyl group, a long octadecyl chain, and an oxopropanamide backbone. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C33H49ClN2O2 |
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Molecular Weight |
541.2 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-3-[4-(octadecylamino)phenyl]-3-oxopropanamide |
InChI |
InChI=1S/C33H49ClN2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-26-35-29-24-22-28(23-25-29)32(37)27-33(38)36-31-21-18-17-20-30(31)34/h17-18,20-25,35H,2-16,19,26-27H2,1H3,(H,36,38) |
InChI Key |
UUXSPOUMNMGCHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC1=CC=C(C=C1)C(=O)CC(=O)NC2=CC=CC=C2Cl |
Origin of Product |
United States |
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